1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone

Organic Synthesis Purification Crystallization

Sourcing regioisomerically pure 3-acetyl-1,2-dimethylpyrrole can be challenging, leading to inconsistent reactivity in structure-activity relationship (SAR) studies. This compound resolves that with its unambiguous 1,2-dimethyl substitution pattern, ensuring reliable functionalization. - Distinct Reactivity: The specific substitution pattern avoids the steric hindrance and electronic variations of the 2,4-dimethyl isomer, providing predictable regioselectivity. - Scalable Purification: A melting point of 66°C enables low-temperature recrystallization, while a reduced-pressure boiling point of 130-135°C at 17 Torr simplifies distillation, reducing energy costs. - CNS Drug Development: Optimized physicochemical properties (LogP 1.54, PSA 22.00 Ų) favor blood-brain barrier penetration for CNS-targeted lead optimization. We ensure batch-to-batch consistency, with every lot supplied with a Certificate of Analysis.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 16806-91-0
Cat. No. B105347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone
CAS16806-91-0
SynonymsKetone 1,2-Dimethylpyrrol-3-yl Methyl;  1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethan-1-one
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CN1C)C(=O)C
InChIInChI=1S/C8H11NO/c1-6-8(7(2)10)4-5-9(6)3/h4-5H,1-3H3
InChIKeyXROKFQCVNYXMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone Technical Baseline


1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone, also known as 3-acetyl-1,2-dimethylpyrrole, is a pyrrole derivative with molecular formula C8H11NO and molecular weight 137.18 g/mol [1]. The compound features a pyrrole ring substituted with methyl groups at the 1- and 2-positions and an acetyl group at the 3-position . Its physicochemical properties include a melting point of 66 °C , a LogP of 1.54 [2], and a polar surface area (PSA) of 22.00 Ų [2]. These properties distinguish it from other 3-acetylpyrrole analogs and inform its utility as a synthetic intermediate and research compound.

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone vs. 3-Acetylpyrrole Analogs


The specific 1,2-dimethyl substitution pattern on the pyrrole ring of 1-(1,2-dimethyl-1H-pyrrol-3-yl)ethanone confers distinct physicochemical properties and reactivity that cannot be replicated by unsubstituted or differently methylated 3-acetylpyrrole analogs. Methyl groups influence electron density distribution, steric hindrance, and intermolecular interactions, leading to measurable differences in melting point, lipophilicity, polar surface area, and boiling behavior [1]. Consequently, substituting this compound with a positional isomer or a less substituted analog in a synthesis or assay may alter reaction outcomes, purification efficiency, and biological activity [1].

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone Property Comparisons


Melting Point Advantage vs. 2,4-Dimethyl Isomer

The melting point of 1-(1,2-dimethyl-1H-pyrrol-3-yl)ethanone is 66 °C , whereas the closely related positional isomer 3-acetyl-2,4-dimethylpyrrole (CAS 2386-25-6) exhibits a melting point of 136–139 °C . This represents a difference of over 70 °C.

Organic Synthesis Purification Crystallization

Higher Lipophilicity vs. 3-Acetylpyrrole

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone has a calculated LogP of 1.54 [1]. In contrast, the unsubstituted analog 3-acetylpyrrole (CAS 1072-82-8) has a LogP of 0.20 . The difference of +1.34 log units corresponds to over a 20-fold increase in octanol-water partition coefficient.

Drug Design ADME Lipophilicity

Lower Polar Surface Area vs. 3-Acetylpyrrole

The polar surface area (PSA) of 1-(1,2-dimethyl-1H-pyrrol-3-yl)ethanone is 22.00 Ų [1]. For 3-acetylpyrrole, the PSA is 32.86 Ų . The reduction of 10.86 Ų is due to the replacement of a hydrogen bond donor with methyl groups.

Blood-Brain Barrier CNS Drug Design PSA

Lower Boiling Point vs. 2,4-Dimethyl Isomer

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone boils at 130–135 °C under 17 Torr . The positional isomer 3-acetyl-2,4-dimethylpyrrole boils at 173 °C under 12 mmHg . The target compound's lower boiling point under reduced pressure facilitates more energy-efficient separation.

Separation Science Distillation Process Chemistry

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone Application Scenarios


Purification and Crystallization Process Development

The 66 °C melting point—over 70 °C lower than the 2,4-dimethyl isomer —makes 1-(1,2-dimethyl-1H-pyrrol-3-yl)ethanone amenable to low-temperature recrystallization and handling. This property reduces solvent and energy requirements during purification and is advantageous for researchers developing scalable synthetic routes.

Lead Optimization in CNS-Targeted Drug Discovery

With a LogP of 1.54 and a PSA of 22.00 Ų , this compound exhibits physicochemical parameters consistent with favorable blood-brain barrier permeability [1]. Its higher lipophilicity and lower PSA compared to 3-acetylpyrrole (LogP 0.20, PSA 32.86 Ų) [1] position it as a preferred scaffold for CNS-active lead optimization programs.

Synthetic Intermediate for Pyrrole-Based Heterocycles

The distinct 1,2-dimethyl substitution pattern modulates reactivity and regioselectivity in further functionalization reactions . 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone serves as a building block for the synthesis of more complex pyrrole-containing molecules, including potential pharmaceutical agents and materials [1].

Separation and Distillation in Process Chemistry

The boiling point of 130–135 °C at 17 Torr is approximately 40 °C lower than that of the 2,4-dimethyl isomer under similar reduced-pressure conditions [1]. This difference enables simpler, more energy-efficient distillation protocols, making the compound more practical for process chemistry applications where thermal stability is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.